molecular formula C22H34N2O2 B14200962 1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione CAS No. 922706-70-5

1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione

Cat. No.: B14200962
CAS No.: 922706-70-5
M. Wt: 358.5 g/mol
InChI Key: LSPZEBSPJDHKJE-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione is an organic compound that features a pyrrolidine ring substituted with an aminophenyl group and a dodecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dicarboxylic acid derivative.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction using an appropriate aminophenyl precursor.

    Attachment of the Dodecyl Chain: The dodecyl chain can be attached through an alkylation reaction, often using a dodecyl halide as the alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione: shares structural similarities with other pyrrolidine derivatives, such as:

Uniqueness

    Structural Uniqueness: The presence of the dodecyl chain distinguishes it from other pyrrolidine derivatives, potentially influencing its solubility and interaction with biological membranes.

    Functional Properties: Its unique combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

922706-70-5

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

1-(4-aminophenyl)-3-dodecylpyrrolidine-2,5-dione

InChI

InChI=1S/C22H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-17-21(25)24(22(18)26)20-15-13-19(23)14-16-20/h13-16,18H,2-12,17,23H2,1H3

InChI Key

LSPZEBSPJDHKJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1CC(=O)N(C1=O)C2=CC=C(C=C2)N

Origin of Product

United States

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